3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
This compound is a member of the class of (trifluoromethyl)benzenes that is 4-amino-2-(trifluoromethyl)benzonitrile in which one of the amino hydrogens is substituted by a 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid . There are several processes known for producing this compound, including the oxidation of thioethers obtained from 4-fluoro-thiophenol by a peracid to yield the compound . Another method involves the reaction of pyruvic acid derivatives with a lithiated sulfon .Molecular Structure Analysis
The molecular structure of this compound includes a β-hydroxy-sulfone moiety . The compound contains one chiral carbon atom . The beneficial pharmacological activity can be attributed mainly to the R (-)-enantiomer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid . Other reactions include the oxidation of thioethers obtained from 4-fluoro-thiophenol by a peracid , and the reaction of pyruvic acid derivatives with a lithiated sulfon .Physical and Chemical Properties Analysis
The compound has a molecular weight of 430.370 . Its molecular formula is C18H14F4N2O4S . The InChI key of the compound is LKJPYSCBVHEWIU-UHFFFAOYSA-N .Scientific Research Applications
Pharmacokinetics and Metabolism in Preclinical Study
S-1, a compound closely related to 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, has shown promise as a therapeutic agent for benign hyperplasia. Studies on rats revealed its pharmacokinetic properties, including low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours. Its oral bioavailability was noted to be between 55% and 60%, and it underwent extensive metabolism, producing forty phase I and II metabolites (Wu, Yang, Nair, Miller, Dalton, 2006).
Antiandrogen Activity and Structure-Activity Relationships
Compounds structurally similar to this compound have been studied for their antiandrogenic properties. These studies have led to the discovery of novel and potent antiandrogens. For example, one derivative, ICI 176334, is being developed for treating androgen-responsive diseases (Tucker, Crook, Chesterson, 1988).
Application in Fuel-Cell Technology
Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has been conducted. These copolymers, involving bis(4-fluorophenyl)sulfone, show promise for fuel-cell applications due to their high proton conductivity and mechanical properties, comparable or superior to those of a perfluorinated ionomer membrane (Bae, Miyatake, Watanabe, 2009).
Quantum Chemical Studies in Prostatic Carcinoma Drug
Bicalutamide, a compound similar to this compound, has been studied using quantum chemical methods. These studies provide insights into the molecular properties and steric energies of bicalutamide, contributing to a better understanding of its role as an anti-androgen for treating prostate cancer (Otuokere, Amaku, 2015).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
Compounds in the trifluoromethylbenzenes class are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
It’s known that trifluoromethylbenzenes can participate in various chemical reactions, such as palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .
Pharmacokinetics
The compound’s trifluoromethylbenzenes structure suggests that it may have unique pharmacokinetic properties .
Result of Action
Compounds in the trifluoromethylbenzenes class are known to have various biological activities, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO4S/c1-16(24,10-27(25,26)14-8-4-12(18)5-9-14)15(23)22-13-6-2-11(3-7-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKMNDJXEGGASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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